molecular formula C20H16BrNO6 B2394665 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637749-23-6

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No. B2394665
M. Wt: 446.253
InChI Key: ZHNCJZHSFSUIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method that involves the reaction of 2-bromophenol with morpholine-4-carboxylic acid, followed by the addition of 4-hydroxycoumarin and triethylamine.

Scientific Research Applications

Antioxidant and Enzyme Inhibition Activities

Bromophenols, including natural derivatives and synthetic compounds, have been studied for their antioxidant properties and inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of conditions like Alzheimer's disease due to their role in neurotransmitter breakdown. The antioxidant activity is assessed using assays like DPPH and ABTS+ radical scavenging, indicating these compounds can protect against oxidative stress, a factor in many chronic diseases (Rezai et al., 2018).

Biological Activities of Morpholine Derivatives

Morpholine-based compounds have been synthesized and evaluated for various biological activities, including their interaction with DNA and proteins. These interactions suggest potential applications in developing therapeutic agents. For instance, morpholine-based metal(ii) complexes have shown potent DNA cleavage efficacy and significant antimicrobial effects against selected pathogenic species, hinting at their utility in medical research and drug development (Sakthikumar et al., 2019).

properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO6/c21-15-3-1-2-4-16(15)28-18-12-26-17-11-13(5-6-14(17)19(18)23)27-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNCJZHSFSUIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

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